molecular formula C14H13F2N3O B2501948 6-(4,4-difluoropiperidine-1-carbonyl)quinoxaline CAS No. 2329320-40-1

6-(4,4-difluoropiperidine-1-carbonyl)quinoxaline

Cat. No.: B2501948
CAS No.: 2329320-40-1
M. Wt: 277.275
InChI Key: PXNYPGPSVDGZRB-UHFFFAOYSA-N
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Description

6-(4,4-Difluoropiperidine-1-carbonyl)quinoxaline is a synthetic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4-difluoropiperidine-1-carbonyl)quinoxaline typically involves the reaction of quinoxaline derivatives with 4,4-difluoropiperidine. One common method includes the nucleophilic substitution reaction where quinoxaline is reacted with 4,4-difluoropiperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4,4-Difluoropiperidine-1-carbonyl)quinoxaline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms of quinoxaline.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while substitution reactions can produce various substituted quinoxalines.

Scientific Research Applications

6-(4,4-Difluoropiperidine-1-carbonyl)quinoxaline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline 1,4-di-N-oxides: These compounds share a similar quinoxaline core and exhibit antimicrobial activities.

    Carbadox: A quinoxaline derivative used as an antimicrobial growth promoter in veterinary medicine.

    Olaquindox: Another quinoxaline derivative with antibacterial properties.

Uniqueness

6-(4,4-Difluoropiperidine-1-carbonyl)quinoxaline is unique due to the presence of the 4,4-difluoropiperidine moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, reactivity, and potential biological activities compared to other quinoxaline derivatives .

Properties

IUPAC Name

(4,4-difluoropiperidin-1-yl)-quinoxalin-6-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2N3O/c15-14(16)3-7-19(8-4-14)13(20)10-1-2-11-12(9-10)18-6-5-17-11/h1-2,5-6,9H,3-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNYPGPSVDGZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C(=O)C2=CC3=NC=CN=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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